(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal
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Overview
Description
The compound (2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal is a complex organic molecule characterized by multiple hydroxyl groups and a unique amino-cyclohexene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of stereochemistry. The process typically begins with the preparation of the cyclohexene derivative, which is then functionalized with hydroxyl groups through a series of oxidation and reduction reactions. The amino group is introduced via nucleophilic substitution, followed by the attachment of the oxan-2-yl moieties through glycosylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. Key steps would include the use of chiral catalysts to control stereochemistry and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can modify the amino group or introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Ammonia (NH₃), amines
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a model for studying complex stereochemical interactions and reaction mechanisms. Its multiple chiral centers make it an excellent subject for research in asymmetric synthesis and chiral resolution.
Biology
Biologically, the compound’s hydroxyl and amino groups allow it to interact with various biomolecules, making it useful in studying enzyme-substrate interactions and cellular signaling pathways.
Medicine
In medicine, the compound’s unique structure could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers with specific functional properties, or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-1-cyclohex-2-enyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal
- **this compound
Uniqueness
The compound’s uniqueness lies in its specific arrangement of hydroxyl and amino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for further research.
Properties
Molecular Formula |
C25H43NO19 |
---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C25H43NO19/c27-2-7-1-8(15(35)18(38)14(7)34)26-13-11(5-30)42-24(20(40)17(13)37)45-23-12(6-31)43-25(21(41)19(23)39)44-22(10(33)4-29)16(36)9(32)3-28/h1,3,8-27,29-41H,2,4-6H2/t8-,9-,10+,11?,12+,13-,14+,15-,16-,17-,18-,19-,20+,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
SWCIZDWVIVXZIC-GBIUFAMQSA-N |
Isomeric SMILES |
C1=C([C@H]([C@@H]([C@H]([C@H]1N[C@@H]2[C@@H]([C@H]([C@@H](OC2CO)O[C@H]3[C@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@H]([C@@H](CO)O)[C@H]([C@H](C=O)O)O)CO)O)O)O)O)O)CO |
Canonical SMILES |
C1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)CO |
Origin of Product |
United States |
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